molecular formula C23H16Cl2N2O3S B2503430 Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate CAS No. 325734-56-3

Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate

Cat. No.: B2503430
CAS No.: 325734-56-3
M. Wt: 471.35
InChI Key: WKVWBDWGQMFGGE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate is a thiophene-based small molecule characterized by a 4-chlorophenyl group at position 4, an ethyl carboxylate at position 3, and a 2-chloroquinoline-3-carbonyl-substituted amino group at position 2. This compound belongs to a broader class of thiophene derivatives studied for their pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3S/c1-2-30-23(29)19-17(13-7-9-15(24)10-8-13)12-31-22(19)27-21(28)16-11-14-5-3-4-6-18(14)26-20(16)25/h3-12H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVWBDWGQMFGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate (CAS No. 325734-56-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H16Cl2N2O3SC_{23}H_{16}Cl_{2}N_{2}O_{3}S, with a molecular weight of 471.35 g/mol. The compound features a thiophene ring, chlorophenyl, and quinoline moieties, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in cellular signaling pathways.
  • Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, particularly in the context of RNA viruses.
  • Antitumor Activity : The structural components allow for interactions with DNA or RNA, potentially leading to apoptosis in cancer cells.

Antiviral Activity

A study highlighted the antiviral potential of compounds containing similar structural elements, demonstrating significant activity against various viral strains. For instance, certain derivatives exhibited low EC50 values, indicating high potency in inhibiting viral replication .

Anticancer Activity

Research has shown that compounds with quinoline and thiophene scaffolds display cytotoxic effects on cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of key oncogenes and tumor suppressor genes .

Data Tables

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Activity Type Effect Reference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes

Case Studies

  • Antiviral Efficacy : A study investigated the compound's ability to inhibit the replication of a specific RNA virus. The results indicated an IC50 value significantly lower than standard antiviral agents, suggesting a promising avenue for further development .
  • Cytotoxicity Against Cancer Cells : In a series of experiments on human cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of thiophene have been synthesized and evaluated for their antibacterial activities against various strains like Staphylococcus aureus and Escherichia coli. The presence of the chloroquinoline moiety enhances the compound's efficacy against these pathogens, making it a candidate for developing new antibacterial agents .

1.2 Antitumor Properties

Studies suggest that compounds with similar structural features possess antitumor properties. The incorporation of quinoline and thiophene rings has been linked to the inhibition of cancer cell proliferation. For example, certain derivatives have shown effectiveness against human cancer cell lines, indicating their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications in the phenyl and quinoline moieties can significantly influence the compound's pharmacological profile. For example, varying substituents on the phenyl ring has been shown to affect both the potency and selectivity of the compound against different biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including:

  • Condensation Reactions: Utilizing starting materials such as chloroquinoline derivatives and thiophene carboxylic acids.
  • Recrystallization: To purify the final product for characterization via techniques like NMR and mass spectrometry.

The characterization confirms the structural integrity of the synthesized compound, which is essential for further application studies .

Potential Applications in Drug Development

4.1 Antiviral Agents

Recent investigations have highlighted the potential of thiophene derivatives in antiviral drug development. The unique structure of this compound may offer novel mechanisms for inhibiting viral replication, particularly in viruses resistant to current antiviral therapies .

4.2 Anti-inflammatory Agents

The anti-inflammatory properties of related compounds suggest that this compound could be explored for treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to effective therapeutic strategies against conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Tables and Case Studies

Compound Biological Activity Target Organism/Cell Line Reference
This compoundAntibacterialE. coli, S. aureus
Similar Thiophene DerivativeAntitumorHuman cancer cell lines
Quinoline-Based CompoundAntiviralVarious viral strains
Thiophene AnalogueAnti-inflammatoryIn vitro models

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 547706-71-8)

  • Substituent: Cyanoacetyl group replaces the 2-chloroquinoline moiety.
  • Key Properties: Molecular Formula: C₁₆H₁₃ClN₂O₃S Molecular Weight: 348.8 g/mol XLogP3: 4.0 (indicative of moderate lipophilicity) Hydrogen Bonding: 1 donor, 5 acceptors .

Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate (CAS 374099-77-1)

  • Substituent: (4-Methoxyphenoxy)acetyl group.
  • Key Properties: Molecular Formula: C₂₂H₂₀ClNO₅S Molecular Weight: 457.92 g/mol The methoxy group introduces electron-donating effects, altering electronic distribution and possibly enhancing metabolic stability .

Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate (CAS 457637-91-1)

  • Substituent : 2-Oxochromene-3-carbonyl group.

Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate (CAS 744230-47-5)

  • Substituent: 3-Chloroquinoxaline.
  • Key Properties: Molecular Formula: C₂₁H₁₅Cl₂N₃O₂S Molecular Weight: 468.33 g/mol Quinoxaline’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to quinoline derivatives .

Substituent-Driven Property Trends

Compound (CAS) Substituent Type Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
Target Compound 2-Chloroquinoline-3-carbonyl ~481.3* ~5.2* 2 6
547706-71-8 Cyanoacetyl 348.8 4.0 1 5
374099-77-1 (4-Methoxyphenoxy)acetyl 457.92 4.5 1 6
457637-91-1 2-Oxochromene-3-carbonyl 470.9 5.2 1 6
744230-47-5 3-Chloroquinoxaline 468.33 4.8 2 5

*Estimated based on structural similarity.

Research Findings

  • Bioactivity: Thiophene derivatives with chlorinated aromatic substituents (e.g., quinoline, quinoxaline) often exhibit enhanced kinase inhibitory activity due to improved target binding .
  • Solubility: Cyanoacetyl and methoxy-containing analogues show increased aqueous solubility (e.g., PSA > 100 Ų for 547706-71-8) but reduced cellular uptake compared to lipophilic variants .
  • Metabolic Stability : Bulkier substituents (e.g., chromene) may reduce metabolic degradation, as seen in analogues with extended half-lives in hepatic microsomal assays .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via Gewald or related cyclization reactions. Key steps include:

  • Step 1 : Condensation of 4-chlorophenylacetonitrile with ethyl cyanoacetate to form the thiophene ring.
  • Step 2 : Introduction of the 2-chloroquinoline-3-carbonylamino group via coupling reagents like HATU or DCC in anhydrous DMF .
  • Optimization : Yield improvements require strict control of reaction temperature (e.g., 0–5°C for acylation steps), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Monitoring by TLC ensures intermediate purity .

Advanced: How can discrepancies in crystallographic data for this compound be resolved, particularly regarding anisotropic displacement parameters?

Discrepancies in anisotropic displacement ellipsoids often arise from twinning or poor crystal quality. Recommended methodologies include:

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, detector distance optimized for 0.8–1.0 Å resolution).
  • Refinement : Employ SHELXL for least-squares refinement, with restraints on bond lengths and angles. WinGX/ORTEP can visualize thermal ellipsoids to identify overfitting .
  • Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry and R1/Rint values < 5% .

Basic: Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the ester carbonyl (δ ~165–170 ppm), thiophene protons (δ 6.5–7.5 ppm), and quinoline aromatic signals (δ 7.8–8.5 ppm). DEPT-135 confirms CH₂/CH₃ groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₂₃H₁₆Cl₂N₂O₃S: 485.02 g/mol) to confirm molecular formula .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-N stretch) validate functional groups .

Advanced: How can researchers address contradictory biological activity data in studies involving this compound (e.g., varying IC₅₀ values in enzyme inhibition assays)?

Contradictions often stem from assay conditions or target specificity. Mitigation strategies include:

  • Standardized Protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
  • Dose-Response Curves : Perform triplicate measurements across 8–10 concentrations (1 nM–100 µM) to calculate robust IC₅₀ values .
  • Target Validation : Pair biochemical assays (e.g., fluorescence polarization) with computational docking (AutoDock Vina) to confirm binding modes to quinoline-dependent enzymes .

Basic: What are the key physicochemical properties of this compound, and how do they influence solubility and formulation in biological assays?

  • LogP : Computed XLogP3 ~4.0 (via ACD/Labs) indicates high lipophilicity, necessitating solubilization in DMSO or Cremophor EL for in vitro studies .
  • Melting Point : Typically >150°C (DSC data), requiring sonication for homogeneous suspension in aqueous buffers .
  • Stability : Susceptible to hydrolysis under basic conditions (pH >8); store desiccated at –20°C .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of analogs of this compound?

  • Core Modifications : Substitute the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on bioactivity .
  • Quinoline Substitutions : Replace 2-chloro with bromo or nitro groups to probe steric/electronic effects on target binding .
  • Statistical Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent parameters (Hammett σ, π) with activity data .

Basic: What safety precautions are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT Class 6.1). Avoid inhalation of dust .
  • First Aid : For skin contact, wash with soap/water; eye exposure requires 15-minute flushing with saline .

Advanced: How can computational methods aid in predicting the metabolic pathways of this compound?

  • Software : Use GLORYx for phase I/II metabolism prediction, identifying likely sites of oxidation (quinoline ring) or glucuronidation (ester group) .
  • Docking Studies : Molecular dynamics (GROMACS) simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict clearance rates .

Basic: What are the common impurities observed during synthesis, and how are they characterized?

  • Byproducts : Unreacted 2-chloroquinoline-3-carboxylic acid (HPLC retention time ~4.2 min) or dimerized thiophene derivatives.
  • Analysis : LC-MS (C18 column, 0.1% formic acid/ACN gradient) coupled with PDA detection (λ = 254 nm) .

Advanced: How can crystallographic data for this compound be leveraged to inform co-crystallization studies with biological targets?

  • Packing Analysis : Use Mercury to assess hydrogen-bonding motifs (e.g., C=O···H-N) that mimic target binding .
  • Co-Crystallization : Soak apo protein crystals (e.g., kinase domains) in 2 mM compound solution for 24–48 hours, followed by data collection at 100 K .

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